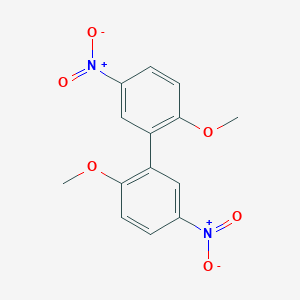![molecular formula C24H26N2O8 B044929 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid CAS No. 119623-82-4](/img/structure/B44929.png)
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
生化和生理效应
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits cancer cell growth and induces apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid in lab experiments is its specificity for cancer cells. It can be used as a carrier for anticancer drugs, targeting cancer cells specifically and reducing the side effects of chemotherapy. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the research on 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid. One direction is to study its potential use in the development of organic semiconductors and optoelectronic devices. Another direction is to investigate its potential use as a carrier for other drugs, such as antibiotics or antivirals. Additionally, further studies on its mechanism of action and its effects on normal cells are needed to fully understand its potential applications in cancer research and drug delivery.
合成方法
The synthesis of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves a multi-step process. The starting material is 2,5-dipropyl-4-hydroxybenzaldehyde, which is reacted with ethyl acetoacetate to form 2,5-dipropyl-4-(1-oxoethyl)-3-hydroxybenzaldehyde. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-(2,5-dipropyl-4-(1-oxoethyl)-3-hydroxyphenyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl)propanoic acid. The final step involves the hydrolysis of the ester group to form 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid.
科研应用
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been studied for its potential applications in various fields, including cancer research, drug delivery, and materials science. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, it has been used as a carrier for anticancer drugs, as it can target cancer cells specifically. In materials science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
性质
CAS 编号 |
119623-82-4 |
|---|---|
产品名称 |
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
分子式 |
C24H26N2O8 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
3-[3-(2-carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
InChI |
InChI=1S/C24H26N2O8/c1-3-5-11-13(7-9-15(27)28)23(33)25-19-17(11)21(31)18-12(6-4-2)14(8-10-16(29)30)24(34)26-20(18)22(19)32/h3-10H2,1-2H3,(H,25,33)(H,26,34)(H,27,28)(H,29,30) |
InChI 键 |
STQQCHXEGXOWGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
规范 SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
同义词 |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
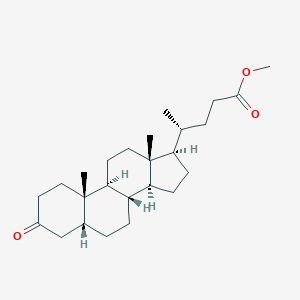
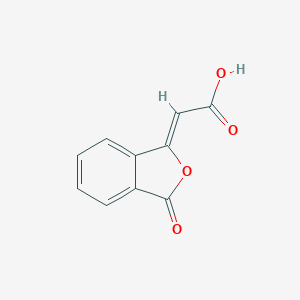



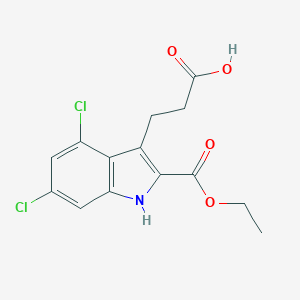

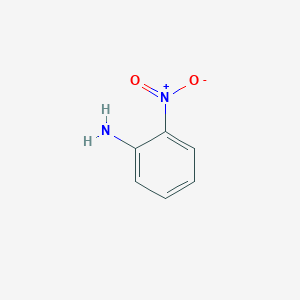

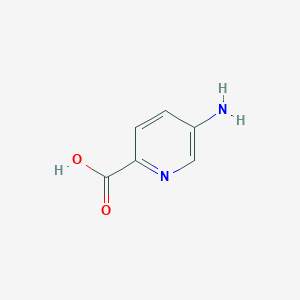
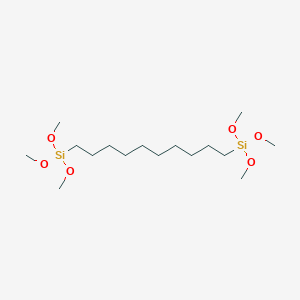
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
